molecular formula C9H12O B1620188 (1-Methoxyethyl)benzene CAS No. 4013-34-7

(1-Methoxyethyl)benzene

Cat. No. B1620188
Key on ui cas rn: 4013-34-7
M. Wt: 136.19 g/mol
InChI Key: PLKSMSKTENNPEJ-UHFFFAOYSA-N
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Patent
US09416080B2

Procedure details

Into a pressure vessel methanol (84 μL, 1 mmol, 1 eq) was added and diluted with ethylbenzene (1.225 mL, 10 mmol, 10 eq). To this stirring solution was added 1 mol % of a stock solution of {[Cl2NN]Cu}2(benzene) from the catalyst stock solution described in Example 4 (200 μL=0.01 mmol). After adding of tert-butyl peroxide (220 μL, 1.2 mmol), the pressure vessel was sealed and heated to 90° C. for 24 hr. The catalyst was separated by exposing the mixture to air and filtering through Celite®. After removing ethylbenzene under vacuum, the residue was analyzed by GC/MS and 1H NMR to determine the yield and consumption of starting materials. 1H NMR Yield: 35%.
Quantity
84 μL
Type
reactant
Reaction Step One
Quantity
1.225 mL
Type
reactant
Reaction Step Two
[Compound]
Name
{[Cl2NN]Cu}2(benzene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 μL
Type
reactant
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
CO.[CH2:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:4].[C:11]([O:15]OC(C)(C)C)(C)(C)C>>[C:5]1([CH:3]([CH3:4])[O:15][CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
84 μL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.225 mL
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Three
Name
{[Cl2NN]Cu}2(benzene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
220 μL
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pressure vessel was sealed
CUSTOM
Type
CUSTOM
Details
The catalyst was separated
FILTRATION
Type
FILTRATION
Details
filtering through Celite®
CUSTOM
Type
CUSTOM
Details
After removing ethylbenzene under vacuum
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
consumption of starting materials

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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